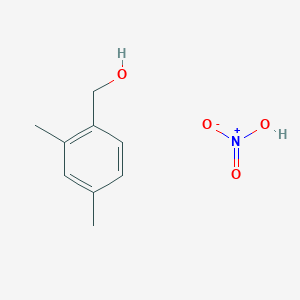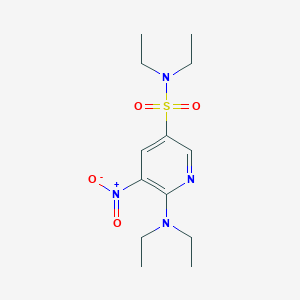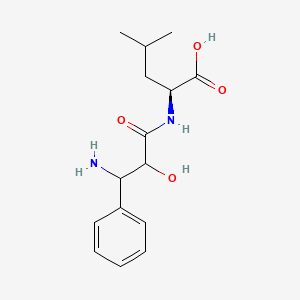![molecular formula C4H10N4O2 B14547628 3-[(E)-(Hydrazinylmethylidene)amino]-D-alanine CAS No. 62278-97-1](/img/structure/B14547628.png)
3-[(E)-(Hydrazinylmethylidene)amino]-D-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-(Hydrazinylmethylidene)amino]-D-alanine is a unique amino acid derivative characterized by the presence of a hydrazinylmethylidene group attached to the amino acid alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(Hydrazinylmethylidene)amino]-D-alanine typically involves the reaction of D-alanine with hydrazine derivatives under specific conditions. One common method is the Gabriel Synthesis, which uses phthalimide as a protected amine source. The phthalimide is deprotonated with a strong base like potassium hydride, followed by the addition of an alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and capillary isotachophoresis are often employed for purification and analysis .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-(Hydrazinylmethylidene)amino]-D-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinylmethylidene group to other functional groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of amino acid derivatives .
Scientific Research Applications
3-[(E)-(Hydrazinylmethylidene)amino]-D-alanine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical compounds .
Mechanism of Action
The mechanism of action of 3-[(E)-(Hydrazinylmethylidene)amino]-D-alanine involves its interaction with specific molecular targets and pathways. The compound can form enzyme-substrate complexes, facilitating various biochemical reactions. It may also interact with cellular proteins, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acid derivatives such as:
- 3-[(E)-(Hydrazinylmethylidene)amino]-L-alanine
- N-methyl-D-alanine
- Hydrazinylmethylidene derivatives of other amino acids
Uniqueness
3-[(E)-(Hydrazinylmethylidene)amino]-D-alanine is unique due to its specific hydrazinylmethylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
62278-97-1 |
|---|---|
Molecular Formula |
C4H10N4O2 |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
(2R)-2-amino-3-(hydrazinylmethylideneamino)propanoic acid |
InChI |
InChI=1S/C4H10N4O2/c5-3(4(9)10)1-7-2-8-6/h2-3H,1,5-6H2,(H,7,8)(H,9,10)/t3-/m1/s1 |
InChI Key |
WFOPIOGWDHATNG-GSVOUGTGSA-N |
Isomeric SMILES |
C([C@H](C(=O)O)N)N=CNN |
Canonical SMILES |
C(C(C(=O)O)N)N=CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1,2,3-Trimethyl-1H-indol-6-yl)amino]pent-3-en-2-one](/img/structure/B14547550.png)


![N-Cyclohexyl-3-[4-(4-methylphenyl)piperazin-1-yl]propanamide](/img/structure/B14547567.png)
![4-[(Phenylcarbamoyl)sulfanyl]phenyl ethanesulfonate](/img/structure/B14547568.png)


![Benzoic acid;2-[2-(pentoxymethoxy)ethoxy]ethanol](/img/structure/B14547583.png)


![1,3-Dichloro-5-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14547595.png)

![N-{1-[4-(Benzyloxy)-3-methoxyphenoxy]propan-2-ylidene}hydroxylamine](/img/structure/B14547609.png)

